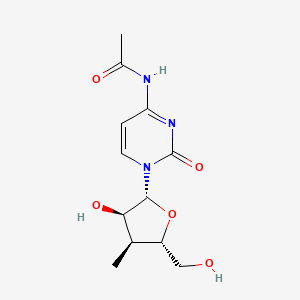

N4-Acetyl-3'-deoxy-3'-C-methylcytidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O5 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C12H17N3O5/c1-6-8(5-16)20-11(10(6)18)15-4-3-9(13-7(2)17)14-12(15)19/h3-4,6,8,10-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t6-,8-,10-,11-/m1/s1 |

InChI Key |

OOTBLAGYQZQSLP-SSQAQTMGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C)CO |

Canonical SMILES |

CC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C)CO |

Origin of Product |

United States |

Classification Within the Landscape of Nucleoside Analogs

N4-Acetyl-3'-deoxy-3'-C-methylcytidine is classified as a modified pyrimidine (B1678525) nucleoside analog. Its structure is systematically built upon a cytidine (B196190) framework, incorporating three distinct chemical modifications that define its character.

N4-Acetylation of the Cytosine Base: The "N4-Acetyl" designation indicates that an acetyl group (–COCH₃) is attached to the exocyclic amine (at the N4 position) of the cytosine base. nih.govcaymanchem.com This modification is found naturally in some RNA molecules, where it is known as N4-acetylcytidine (ac4C). nih.govbiorxiv.org In biological systems, ac4C can enhance the stability of RNA and promote the efficiency of translation. nih.gov The addition of this acetyl group alters the hydrogen bonding properties of the nucleobase. nih.gov

Modification of the Sugar Moiety: The core of a standard ribonucleoside is a ribose sugar. In this compound, this sugar component is significantly altered at the 3' ("three prime") position.

3'-Deoxy: This term signifies the removal of the hydroxyl group (–OH) from the 3' carbon of the sugar ring. nih.gov This is a common modification in antiviral nucleoside analogs, as the 3'-hydroxyl group is essential for forming the phosphodiester bonds that create the backbone of DNA and RNA. Its absence can lead to the termination of the growing nucleic acid chain during replication. nih.gov

3'-C-Methyl: This indicates that a methyl group (–CH₃) is attached directly to the 3' carbon of the sugar. researchgate.netresearchgate.net This type of modification, where a group is added to the sugar ring, creates what is known as a branched-chain sugar nucleoside. researchgate.net Such modifications can influence the sugar's conformation and its interaction with enzymes. nih.gov

The combination of these features—an acetylated base with a deoxy, branched-chain sugar—places this compound among the highly tailored synthetic nucleosides developed for research purposes. While a study involving the synthesis of various 2',3'-dideoxy-3'-C-methyl nucleosides, including the cytidine analog, found no significant antiviral activity in cell culture experiments, the unique combination of modifications in this compound warrants its distinct classification. nih.gov

Table 1: Structural Modifications of this compound

| Modification | Location | Description |

|---|---|---|

| N4-Acetyl | Cytosine Base | An acetyl group replaces a hydrogen on the exocyclic amine at the N4 position. |

| 3'-Deoxy | Sugar Moiety | The hydroxyl group at the 3' carbon of the sugar is removed. |

| 3'-C-Methyl | Sugar Moiety | A methyl group is attached to the 3' carbon of the sugar. |

Foundational Role of Nucleoside Modifications in Medicinal Chemistry and Chemical Biology

Stereoselective Synthesis of 3'-Deoxy-3'-C-Methyl-Ribonucleoside Scaffolds

The synthesis of 3'-deoxy-3'-C-methyl-ribonucleoside scaffolds is a critical step that defines the core structure of the target molecule. Stereoselectivity is paramount in this process to ensure the correct three-dimensional arrangement of atoms, which is crucial for biological activity.

A key step in the synthesis of nucleoside analogs is the coupling of a modified sugar moiety with a heterocyclic base, a process known as glycosylation. researchgate.net For the synthesis of 3'-deoxy-3'-C-methyl pyrimidine (B1678525) nucleosides, a suitable peracylated 3-C-methyl sugar precursor is typically prepared first. researchgate.net This sugar derivative is then reacted with the desired heterocyclic base, such as cytosine or uracil, to form the nucleoside. researchgate.net The stereochemistry of the glycosidic bond is crucial and is controlled by the reaction conditions and the nature of the sugar donor and the base.

One common method involves the Vorbrüggen glycosylation, where a silylated heterocyclic base is reacted with an acylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method generally favors the formation of the desired β-anomer, which is the stereoisomer found in natural nucleosides. The synthesis of 3'-deoxy-3'-C-methylnucleoside analogues with naturally occurring nucleic acid bases has been successfully achieved using a stereoselective pathway involving the preparation of a peracylated 3-deoxy-3-C-methyl sugar. nih.gov

To obtain 2',3'-dideoxy-3'-C-methyl nucleosides, a radical deoxygenation reaction is often employed on a 3'-deoxy-3'-C-methyl parent ribonucleoside. nih.gov This chemical transformation removes the hydroxyl group at the 2'-position of the sugar ring. The Barton-McCombie deoxygenation is a widely used method for this purpose. acs.org In this reaction, the 2'-hydroxyl group is first converted into a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazole. Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a radical mediator, typically tributyltin hydride (n-Bu3SnH), generates a radical at the 2'-position, which is then quenched by a hydrogen atom from the tin hydride. acs.org This process effectively removes the hydroxyl group, yielding the 2',3'-dideoxynucleoside. nih.gov The synthesis of (2'S)-2'-deoxy-2'-C-methylcytidine has been accomplished through the radical deoxygenation of the methyl oxalyl esters of the 2'-tert-alcohol. nih.gov

Rational Design Principles for Modifying Nucleoside Pharmacophores

The rational design of nucleoside analogs like this compound is guided by an understanding of the structure-activity relationships (SAR) of these molecules. nih.gov The goal is to create compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Modifications to the sugar moiety and the nucleobase can have profound effects on the biological activity of nucleoside analogs. nih.gov Even small structural changes can significantly alter how these molecules are recognized and processed by cellular or viral enzymes. nih.gov

Sugar Modifications:

2'-Position: The presence of a 2'-methyl group can alter the sugar's conformation, which may prevent the binding of subsequent nucleotides to an enzyme's active site. nih.gov 2'-C-methyladenosine and 2'-C-methylguanosine have been identified as potent inhibitors of HCV RNA replication. nih.govacs.org The stereochemistry at the 2'-position is also critical for biological activity. nih.gov

3'-Position: The introduction of a 3'-C-methyl group has been explored in the design of anticancer agents. nih.gov For example, 3'-C-methyladenosine has shown potent anticancer activity. nih.gov

Nucleobase Modifications:

N4-Position of Cytosine: Acetylation at the N4-position can influence the molecule's interaction with target enzymes and protect it from deamination. d-nb.infonih.gov

Other Base Modifications: Modifications at other positions of the purine (B94841) or pyrimidine ring can enhance antiviral activity and improve metabolic stability. nih.govacs.org For example, modifications at the 6-position of purine nucleoside analogs can reduce toxicity and improve bioavailability. nih.gov

The following table summarizes the effects of some key substituents on the properties of nucleoside analogs:

| Modification Site | Substituent | Effect on Biological Properties |

| Sugar Moiety | ||

| 2'-Position | Methyl group | Can alter sugar conformation, potentially leading to chain termination. nih.gov |

| 3'-Position | Methyl group | Can impart anticancer properties. nih.gov |

| Nucleobase | ||

| N4-Position (Cytosine) | Acetyl group | Can modulate enzyme interactions and prevent deamination. d-nb.infonih.gov |

| 6-Position (Purine) | Various groups | Can reduce toxicity and improve bioavailability. nih.gov |

The design of effective nucleoside analogs often involves combining multiple structural modifications that have been shown to be beneficial for antiviral activity. nih.gov This "combination approach" can lead to compounds with superior selectivity for viral enzymes over host cell polymerases, thereby reducing toxicity. nih.gov

For instance, the incorporation of a 1'-cyano group has been shown to increase the selectivity of certain nucleoside analogs for viral polymerases. nih.gov Similarly, creating C-nucleosides, where the nucleobase is attached to the sugar via a C-C bond instead of a C-N bond, can enhance metabolic stability. nih.gov Prodrug strategies are also employed to improve the cellular uptake and phosphorylation of nucleoside analogs. nih.gov These strategies involve attaching lipophilic groups to the nucleoside, which are cleaved inside the cell to release the active drug. nih.gov

The following table outlines some strategic modifications and their intended effects:

| Strategic Modification | Rationale |

| Combination of beneficial structural changes | To synergistically enhance antiviral activity and selectivity. nih.gov |

| Incorporation of a 1'-cyano group | To increase selectivity for viral polymerases. nih.gov |

| Creation of C-nucleosides | To improve metabolic stability. nih.gov |

| Prodrug approaches (e.g., ProTide technology) | To enhance cellular uptake and phosphorylation. nih.gov |

Molecular and Cellular Mechanisms of Action of N4 Acetyl 3 Deoxy 3 C Methylcytidine and Its Analogs

Intracellular Metabolic Activation Pathways

For N4-Acetyl-3'-deoxy-3'-C-methylcytidine to exert its biological effects, it must first be transported into the cell and converted into its active form. This activation process is a multi-step enzymatic cascade, primarily involving phosphorylation and potential deamination.

Phosphorylation Dynamics and Triphosphate Formation as Active Species

The primary mechanism for the activation of most nucleoside analogs is sequential phosphorylation to their 5'-triphosphate form. This process is catalyzed by host cell kinases. While direct studies on this compound are limited, the activation pathway can be inferred from closely related cytidine (B196190) analogs. nih.gov

The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate. This reaction is typically catalyzed by deoxycytidine kinase (dCK) or uridine-cytidine kinase 1 (UCK-1). nih.gov Subsequently, the monophosphate is converted to the diphosphate (B83284) by enzymes such as cytidylate/uridylate kinase (CMPK/UMPK). The final phosphorylation to the active 5'-triphosphate species is carried out by nucleoside diphosphate kinases (NDPKs). This triphosphate metabolite is the pharmacologically active form that can be recognized by nucleic acid polymerases.

Table 1: Key Enzymes in the Phosphorylation of Cytidine Analogs

| Enzyme | Catalytic Step | Substrate(s) | Product |

| Deoxycytidine kinase (dCK) | Initial Phosphorylation | Nucleoside | Nucleoside Monophosphate |

| Uridine-cytidine kinase (UCK) | Initial Phosphorylation | Nucleoside | Nucleoside Monophosphate |

| CMPK/UMPK | Second Phosphorylation | Nucleoside Monophosphate | Nucleoside Diphosphate |

| Nucleoside diphosphate kinase (NDPK) | Final Phosphorylation | Nucleoside Diphosphate | Nucleoside Triphosphate |

Deamination Pathways and Generation of Active Metabolites (e.g., Uridine (B1682114) Analogs)

In addition to phosphorylation, deamination represents a significant metabolic pathway for cytidine nucleoside analogs. This process is primarily mediated by cytidine deaminase (CDA), an enzyme that catalyzes the hydrolytic removal of an amino group from the cytidine base, converting it to a uridine analog. nih.gov

This deamination can have significant consequences for the compound's activity. The resulting uridine analog can also be phosphorylated to its active triphosphate form, potentially leading to a broader spectrum of activity or a different biological effect. For instance, the deaminated metabolite might be a more or less potent inhibitor of the target polymerase or may be recognized by different polymerases. The susceptibility of this compound to deamination would depend on how the N4-acetyl group influences its recognition by CDA.

Interactions with Nucleic Acid Polymerases

The active triphosphate form of this compound and its analogs exert their effects by interacting with nucleic acid polymerases, the enzymes responsible for synthesizing DNA and RNA.

Substrate Mimicry and Competitive Inhibition of Enzyme Activity

The triphosphate metabolite of this compound acts as a substrate mimic, competing with the natural deoxycytidine triphosphate (dCTP) for the active site of the polymerase. The structural similarity between the analog and the natural substrate allows it to be recognized and incorporated into the growing nucleic acid chain.

The efficiency of this competitive inhibition is determined by the binding affinity of the triphosphate analog to the polymerase active site relative to the natural substrate. A high affinity allows the analog to effectively compete with and block the incorporation of the natural nucleotide, thereby inhibiting nucleic acid synthesis.

Mechanisms of Nucleic Acid Chain Termination (Obligate vs. Non-Obligate)

Upon incorporation into the growing nucleic acid chain, nucleoside analogs can halt further extension, a process known as chain termination. The mechanism of chain termination can be classified as either obligate or non-obligate.

Obligate Chain Terminators: These analogs lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond with the next incoming nucleotide. Once incorporated, the absence of this crucial functional group makes further chain elongation impossible, leading to an absolute stop in nucleic acid synthesis.

Non-Obligate Chain Terminators: These analogs, despite possessing a 3'-hydroxyl group, can still cause chain termination. The presence of modifications on the sugar moiety, such as the 3'-C-methyl group in this compound, can create steric hindrance within the polymerase active site. This steric clash can disrupt the proper positioning of the next incoming nucleotide, thereby preventing or significantly impeding the formation of the subsequent phosphodiester bond and effectively terminating chain elongation.

The ability of 2'-C-methylated nucleoside analogs to act as non-obligate chain terminators has been a significant area of research in the development of antiviral agents.

Table 2: Comparison of Chain Termination Mechanisms

| Mechanism | Presence of 3'-OH | Mode of Action | Example Feature |

| Obligate Chain Termination | Absent | Prevents phosphodiester bond formation | 3'-deoxy modification |

| Non-Obligate Chain Termination | Present | Steric hindrance in the polymerase active site | 2'-C-methyl or 3'-C-methyl modification |

Inhibition of Viral RNA-Dependent RNA Polymerases (e.g., HCV NS5B)

This compound and its analogs are designed to be potent inhibitors of viral RNA-dependent RNA polymerases (RdRps), such as the non-structural protein 5B (NS5B) of the Hepatitis C virus (HCV). nih.gov The primary mechanism of action for many nucleoside inhibitors is chain termination, which halts the elongation of the nascent viral RNA strand. nih.gov For these inhibitors to be active, they must first be converted into their 5'-triphosphate form by host cell kinases. semanticscholar.org This triphosphate analog then competes with the natural corresponding nucleoside triphosphate for incorporation by the viral polymerase. semanticscholar.org

The antiviral activity of nucleoside analogs is often dictated by modifications on the ribose sugar. For instance, 2'-C-methyl substituted nucleosides, which are structurally related to the 3'-C-methyl compound , are well-characterized inhibitors of HCV NS5B. nih.gov Once the 2'-C-methylcytidine triphosphate is incorporated into the growing RNA chain, the presence of the methyl group at the 2'-position creates a steric clash with the incoming nucleoside triphosphate. This steric hindrance prevents the formation of the next phosphodiester bond, thereby causing a non-obligate chain termination. nih.gov

While direct inhibitory data for this compound is not extensively available, it is hypothesized that a methyl group at the 3'-position would be an even more definitive chain terminator. The 3'-hydroxyl group is essential for the polymerase to catalyze the addition of the next nucleotide. The replacement of this hydroxyl group with a methyl group, as in a 3'-deoxy-3'-C-methyl modification, would act as an absolute chain terminator because there is no available 3'-OH for the subsequent phosphodiester bond formation.

The N4-acetyl modification on the cytidine base is not expected to directly interfere with the polymerase's active site but may influence the compound's metabolic stability, cellular uptake, or its interaction with the polymerase and the template strand. nih.gov

| Compound/Analog | Target Polymerase | Mechanism of Inhibition | Key Structural Feature for Inhibition |

| 2'-C-methylcytidine | HCV NS5B | Non-obligate chain termination | 2'-C-methyl group causes steric hindrance |

| 3'-deoxyadenosine (Cordycepin) | Various RNA polymerases | Obligate chain termination | Lack of a 3'-hydroxyl group |

| This compound (Hypothesized) | Viral RdRps (e.g., HCV NS5B) | Obligate chain termination | 3'-deoxy-3'-C-methyl modification prevents 3'-OH availability |

This table presents data for well-characterized analogs to infer the mechanism of this compound.

Conformational and Structural Effects on Nucleic Acids upon Incorporation

The incorporation of modified nucleosides like this compound into a nucleic acid strand can have profound effects on its structure and stability. These alterations can further contribute to the antiviral effect by disrupting the normal template function of the viral RNA or its interaction with viral and host proteins.

Influence on Ribose Sugar Pucker Conformation (e.g., 3'-endo vs. 3'-exo)

The conformation of the ribose sugar ring, known as the sugar pucker, is a critical determinant of nucleic acid structure. In RNA, the sugar typically adopts a C3'-endo (North) conformation, which is characteristic of an A-form helix. In contrast, B-form DNA predominantly features a C2'-endo (South) sugar pucker. Modifications to the sugar ring can significantly influence this conformational preference.

The N4-acetylation of cytidine has been shown to stabilize the C3'-endo conformation of the ribose sugar. nih.gov This pre-organization of the sugar into an A-form helix-like pucker could potentially enhance its binding within the active site of an RNA polymerase.

Conversely, it has been reported that a 3'-β-methyl substitution on a nucleoside strongly favors the C2'-endo conformation. This conformational preference is incompatible with the geometry of an A-form duplex, which is the standard conformation of an RNA-RNA or RNA-DNA duplex within the polymerase active site. Therefore, the incorporation of a 3'-C-methylated nucleoside would likely introduce a significant structural perturbation in the growing RNA chain, further contributing to the disruption of polymerase function.

| Modification | Predominant Sugar Pucker | Associated Helix Type |

| Unmodified Ribose (in RNA) | C3'-endo (North) | A-form |

| N4-Acetylcytidine | C3'-endo (North) nih.gov | A-form |

| 3'-β-methyl substitution | C2'-endo (South) | B-form (incompatible with A-form duplex) |

This table illustrates the influence of specific modifications on the preferred sugar conformation.

Thermodynamic Stability and Base Pairing Interactions of Modified Duplexes

The thermodynamic stability of a nucleic acid duplex is crucial for its biological function. Modifications to the nucleobases or the sugar-phosphate backbone can alter this stability.

The N4-acetyl group on cytidine has been demonstrated to increase the stability of C-G base pairs within an RNA duplex. nih.gov The acetyl group, which projects into the major groove, may contribute to a more favorable binding enthalpy, possibly by replacing ordered water molecules. nih.gov This enhanced stability could potentially strengthen the interaction of the modified RNA with its target sequences or proteins.

On the other hand, the structural disruption caused by the 3'-C-methyl group's preference for a C2'-endo pucker would likely be thermodynamically unfavorable within a standard A-form RNA duplex. This could lead to a localized destabilization of the duplex at the site of incorporation, which might also signal for the termination of RNA synthesis.

| Modification | Effect on Duplex Stability | Putative Reason |

| N4-acetylcytidine | Increases C-G base pair stability nih.gov | Favorable binding enthalpy in the major groove |

| 5-methylcytosine | Increases duplex stability | Enhanced base stacking interactions |

| 3'-C-methyl substitution (in an RNA duplex) | Likely destabilizing | Enforces a C2'-endo pucker, which is incompatible with an A-form helix |

This table summarizes the thermodynamic effects of different nucleoside modifications.

Modulation of Nuclease Susceptibility for Enhanced Intracellular Longevity

A significant challenge for the therapeutic use of nucleic acid-based drugs is their susceptibility to degradation by cellular nucleases. Chemical modifications can enhance the stability of these molecules, leading to a longer intracellular half-life and sustained therapeutic effect.

N4-acetylcytidine has been shown to be critical for the stability of certain mRNAs and viral RNAs. nih.gov This increased stability is, in part, attributed to protection from degradation by nucleases. The acetyl group may sterically hinder the approach of nuclease enzymes or alter the local RNA structure to make it a less favorable substrate for these enzymes.

Similarly, the bulky 3'-C-methyl group on the ribose would likely provide significant steric hindrance against the action of 3'-exonucleases, which are a major pathway for RNA degradation. By preventing nuclease-mediated degradation, the incorporated nucleoside analog would persist for longer within the cell, increasing the likelihood of it causing chain termination and inhibiting viral replication. This enhanced stability is a crucial aspect of the design of effective nucleoside-based antiviral agents.

Based on the available scientific literature, a detailed article on the biological activities of the specific chemical compound “this compound” cannot be generated. The current body of research focuses on related but structurally distinct nucleoside analogs and the broader biological role of N4-acetylcytidine as an RNA modification, rather than the specific activities of the requested molecule.

Extensive searches for preclinical in vitro data on this compound did not yield specific results regarding its antiviral, anti-proliferative, or structure-activity relationships. The scientific information available pertains to compounds with similar structural motifs, such as 3'-deoxycytidine, 2'-C-methylcytidine, and N4-acetylcytidine itself, but not the combined, specific structure of this compound.

Therefore, it is not possible to provide a scientifically accurate and validated article that adheres to the requested outline for this particular compound. Constructing such an article would require speculative extrapolation from related but different molecules, which would not meet the standards of scientific accuracy. Further research specifically investigating the biological properties of this compound is needed to provide the detailed information requested.

Advanced Research Perspectives and Therapeutic Implications

Elucidation of Comprehensive Structure-Activity Relationships for Enhanced Efficacy and Specificity

The therapeutic potential of a nucleoside analog is defined by its structure-activity relationship (SAR), which dictates how its chemical features influence its biological activity, selectivity, and metabolic stability. For N4-Acetyl-3'-deoxy-3'-C-methylcytidine, the SAR is determined by the interplay of three key modifications to the standard cytidine (B196190) scaffold: the N4-acetylation of the cytosine base, the removal of the 3'-hydroxyl group (3'-deoxy), and the addition of a 3'-C-methyl group.

3'-Deoxy-3'-C-methyl Modification : The modification at the 3' position of the ribose sugar is critical for the compound's mechanism of action as a polymerase inhibitor. Nucleoside analogs with a 3'-C-methyl group are known to function as chain terminators of viral RNA-dependent RNA polymerases (RdRps). acs.orgacs.org After intracellular phosphorylation to its active triphosphate form, the analog can be incorporated into a growing viral RNA chain. However, the presence of the 3'-C-methyl group in place of a hydroxyl group prevents the formation of the subsequent phosphodiester bond, thereby halting viral replication. This strategy has been effectively employed in the development of antiviral agents, particularly against viruses like Hepatitis C. acs.org The 3'-deoxy nature of the compound reinforces this chain-terminating potential. nih.gov

N4-Acetyl Modification : The acetylation of the exocyclic amine on the cytosine base (N4-position) can significantly influence the compound's properties. In synthetic chemistry, this group is often used as a protecting group during oligonucleotide synthesis. nih.gov However, if retained in the final molecule, it can have profound biological effects. N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that enhances the thermodynamic stability of RNA duplexes. nih.govnih.govresearchgate.net This modification locks the cytosine base in a conformation that favors Watson-Crick base pairing, thereby stabilizing the RNA structure. researchgate.net In the context of a therapeutic analog, the N4-acetyl group could enhance binding affinity to the target polymerase or nucleic acid sequence and may alter the molecule's susceptibility to host deaminases, potentially increasing its metabolic stability and bioavailability.

The combination of these modifications suggests a molecule designed for potent and selective chain termination with potentially enhanced stability and target engagement.

Table 1: Predicted Impact of Structural Modifications on the Biological Activity of this compound

| Structural Modification | Predicted Biological Effect | Mechanism/Rationale | Primary Therapeutic Implication |

|---|---|---|---|

| 3'-deoxy-3'-C-methyl | Potent chain termination of polymerases | Sterically blocks the formation of the subsequent phosphodiester bond after incorporation into a nucleic acid chain. | Antiviral, Anticancer |

| N4-Acetyl | Increased metabolic stability; Enhanced duplex stability | May protect against enzymatic deamination; Stabilizes Watson-Crick base pairing. nih.govresearchgate.net | Improved pharmacokinetics; Enhanced target binding in oligonucleotide therapies |

Application in the Design of Oligonucleotide-Based Therapeutics and Probes

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a powerful class of drugs that can modulate gene expression with high specificity. The incorporation of modified nucleosides is a cornerstone of their design, used to enhance stability, improve binding affinity, and reduce off-target effects.

This compound offers unique properties for such applications. Its 3'-modifications make it an ideal candidate for capping the 3'-end of synthetic oligonucleotides. This would render the therapeutic resistant to degradation by 3'-exonucleases, which are abundant in biological systems, thereby prolonging its half-life and therapeutic effect.

Furthermore, the intentional incorporation of N4-acetylcytidine within an oligonucleotide sequence can significantly enhance the stability of the resulting duplex formed with the target mRNA. nih.govresearchgate.netacs.org Research has shown that ac4C increases the melting temperature (Tm) of RNA duplexes, an effect attributed to an increased enthalpy upon duplex formation. nih.gov This stabilizing effect could lead to more potent gene silencing at lower therapeutic concentrations.

Table 2: Thermodynamic Stabilization by N4-Acetylcytidine in an RNA Duplex Context

| Duplex Context | Modification | Melting Temperature (Tm) Change (ΔTm) | Reference |

|---|---|---|---|

| RNA:RNA Duplex (human 18S rRNA sequence) | Cytidine to N4-Acetylcytidine | +1.7 °C | nih.gov |

| DNA (polyuridine context) | Cytidine to N4-Acetylcytidine | +0.4 °C | nih.gov |

Data derived from studies on N4-acetylcytidine, demonstrating its stabilizing effect which is applicable to the design of oligonucleotides containing this compound. nih.gov

Development as Molecular Probes for Enzymatic and RNA Modification Studies

Beyond direct therapeutic applications, this compound is a valuable tool for basic research. As a molecular probe, it can be used to investigate the mechanisms of various enzymes and cellular processes related to nucleic acid metabolism and modification.

Probing Polymerase Activity : Due to its chain-terminating nature, the compound can be used in biochemical assays to study the kinetics, substrate specificity, and fidelity of viral and cellular DNA and RNA polymerases. Its incorporation provides a definitive stop signal, allowing for precise analysis of polymerase function under different conditions.

Studying RNA Acetyltransferases : The N4-acetyl group makes this analog a potential substrate or inhibitor for the enzymes responsible for RNA acetylation, such as N-acetyltransferase 10 (NAT10). nih.govnih.govfrontiersin.org Using this probe, researchers could explore the binding requirements and catalytic mechanism of NAT10 and other potential RNA acetyltransferases. This could elucidate how these enzymes recognize their specific cytidine targets within complex RNA structures. nih.gov

Investigating RNA Stability and Processing : By incorporating this analog into synthetic RNA transcripts, scientists can study the downstream effects of N4-acetylation on RNA stability, processing, and translation. nih.govfrontiersin.orgresearchgate.net The 3'-modifications would prevent elongation during in vitro transcription, making it suitable for studies on RNA fragments or as a terminal modification to investigate how ac4C influences interactions with RNA-binding proteins and the degradation machinery.

Table 3: Potential Applications of this compound as a Molecular Probe

| Area of Study | Application as a Probe | Key Structural Feature | Research Question Addressed |

|---|---|---|---|

| Enzymology (Polymerases) | Chain-terminating substrate | 3'-deoxy-3'-C-methyl | What are the kinetics and fidelity of viral vs. host polymerases? |

| RNA Modification (Acetyltransferases) | Substrate analog or inhibitor for NAT10 | N4-Acetyl | What are the substrate recognition motifs for RNA acetyltransferases? nih.gov |

| RNA Biology | Component of synthetic RNA constructs | N4-Acetyl | How does N4-acetylation affect RNA-protein interactions and mRNA decay? nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N4-Acetyl-3'-deoxy-3'-C-methylcytidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, acetylation of the N4 position (using acetic anhydride/DMAP in pyridine) and methylation at the 3'-C position require controlled anhydrous conditions to prevent side reactions. Glycosylation efficiency can be optimized using catalysts like tetrazole or Mg(OCH3)2, with temperature and solvent polarity (e.g., CH3CN-H2O mixtures) critically affecting stereochemical outcomes .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for verifying molecular weight and regioselective modifications. For example, <sup>13</sup>C-<sup>13</sup>C COSY NMR can resolve stereochemical ambiguities at the 3'-C-methyl group, while <sup>31</sup>P NMR is useful if phosphoramidite derivatives are synthesized. Purity should be assessed via reverse-phase HPLC with UV detection at 260 nm .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods (P271) and wear nitrile gloves, lab coats, and safety goggles (P280). Avoid aerosol formation during weighing. In case of skin contact, rinse immediately with soap/water (P302+P352). Store in sealed containers under inert gas (N2) in a ventilated, dry area (P403+P233) .

Advanced Research Questions

Q. How does the 3'-deoxy-3'-C-methyl modification influence the compound’s mechanism of action in viral polymerase inhibition?

- Methodological Answer : The 3'-deoxy modification prevents RNA chain elongation by acting as a chain terminator, as seen in analogues like ddhCTP (3'-deoxy-3',4'-didehydro-CTP). Kinetic assays (e.g., measuring Km/Vmax for polymerase binding) and competitive inhibition studies using radiolabeled substrates can quantify efficacy. Structural studies (cryo-EM or X-ray crystallography) may reveal steric hindrance from the methyl group .

Q. What strategies mitigate low yields during the glycosylation step of this compound synthesis?

- Methodological Answer : Optimize Lewis acid catalysts (e.g., TMSOTf) and use polar aprotic solvents (DMF or DMSO) to stabilize oxocarbenium intermediates. Pre-activation of the sugar donor (e.g., as a phosphoramidite) and strict temperature control (-20°C to 0°C) reduce side reactions. Monitor reaction progress via TLC (silica gel, 10% MeOH/CH2Cl2) .

Q. How can contradictory data between in vitro antiviral activity and in vivo pharmacokinetics be resolved?

- Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify degradation products or inactive metabolites. Adjust dosing regimens using pharmacokinetic models (e.g., compartmental analysis) and evaluate prodrug strategies to enhance bioavailability. Cross-validate in vitro assays with primary cell lines (e.g., PBMCs) to better mimic in vivo conditions .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Validate with ANOVA and post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, apply machine learning algorithms (random forests) to identify confounding variables like solvent toxicity .

Q. How can NMR spectral overlap from acetyl and methyl groups be resolved in structural studies?

- Methodological Answer : Employ <sup>13</sup>C-edited HSQC experiments to distinguish overlapping protons. For dynamic resolution, use 2D TOCSY or NOESY at higher magnetic fields (≥600 MHz). Deuterated solvents (DMSO-<i>d</i>6) reduce signal broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.